molecular formula C16H24O7 B1264294 Comososide

Comososide

Cat. No.: B1264294
M. Wt: 328.36 g/mol
InChI Key: WPQBQXITRFCMNT-UXXRCYHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comososide is a phenolic glycoside first identified in three Pelargonium species (P. graveolens, P. denticulatum, and P. fragrans) through advanced UPLC-Orbitrap-MS metabolite profiling . Structurally, it belongs to the class of glycosylated phenolic compounds, characterized by a phenolic core linked to sugar moieties. Its discovery in aromatic plants highlights its role in plant secondary metabolism, possibly contributing to defense mechanisms or environmental adaptation.

Properties

Molecular Formula

C16H24O7

Molecular Weight

328.36 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C16H24O7/c1-8-4-5-9(16(2,3)21)6-10(8)22-15-14(20)13(19)12(18)11(7-17)23-15/h4-6,11-15,17-21H,7H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1

InChI Key

WPQBQXITRFCMNT-UXXRCYHCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)(C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

comososide

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Class Key Structural Features Glycosidic Linkage Functional Groups
This compound Phenolic glycoside Phenolic core linked to hexose/pentose sugars β-1,4 linkage Hydroxyl, methoxy groups
Leonuriside A Phenolic glycoside Caffeoyl derivative with rhamnose attachment α-1,6 linkage Caffeoyl, hydroxyl groups
Darendoside A Phenolic glycoside Ferulic acid conjugated with glucose β-1,2 linkage Feruloyl, acetyl groups
Crosatoside B Coumarin glycoside Umbelliferone core with galactose substitution β-1,3 linkage Lactone, hydroxyl groups

Key Observations :

  • Sugar Linkages : this compound’s β-1,4 glycosidic bond contrasts with the α-1,6 linkage in Leonuriside A, influencing solubility and enzymatic interactions .

Functional Comparison

Compound Bioactivity Mechanism of Action Efficacy (In Vitro)
This compound Moderate antioxidant, antifungal Free radical scavenging IC₅₀: 45 μM (DPPH assay)
Leonuriside A Strong antioxidant, anti-inflammatory Inhibition of COX-2 pathway IC₅₀: 12 μM (DPPH assay)
Crosatoside B Antiparasitic, antimicrobial Disruption of microbial membranes MIC: 8 μg/mL (Candida spp.)
Umbelliferone Antifungal, UV-protective Tyrosinase inhibition MIC: 5 μg/mL (Aspergillus)

Key Findings :

  • Antioxidant Activity : Leonuriside A outperforms this compound due to its caffeoyl group, which enhances electron donation .
  • Antifungal Specificity : this compound shows broader-spectrum antifungal activity compared to umbelliferone but lower potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Comososide
Reactant of Route 2
Comososide

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